molecular formula C14H15N3 B2571668 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2097935-74-3

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2571668
CAS No.: 2097935-74-3
M. Wt: 225.295
InChI Key: GNAMJOQAOJFPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a pyrazine ring fused with a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpyrazine-2-carbaldehyde with tetrahydroisoquinoline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine or isoquinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.

Scientific Research Applications

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyrazine-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Tetrahydroisoquinoline: The core structure that is modified to produce the target compound.

    Quinoline Derivatives: Compounds that share structural similarities and may exhibit similar chemical behavior.

Uniqueness

2-(6-Methylpyrazin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(6-methylpyrazin-2-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-11-8-15-9-14(16-11)17-7-6-12-4-2-3-5-13(12)10-17/h2-5,8-9H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAMJOQAOJFPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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